molecular formula C17H13ClN2O3S B2741744 Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-51-6

Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2741744
CAS No.: 888409-51-6
M. Wt: 360.81
InChI Key: ZABIFMKJVZZYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-aminobenzothiazole-6-carboxylate is a related compound with the molecular formula C10H10N2O2S . It’s a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues .


Synthesis Analysis

While specific synthesis information for Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate is not available, related compounds such as 2-aminothiazole-4-carboxylate Schiff bases have been synthesized and characterized by FTIR and NMR .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research on heterocyclic compounds, including thiazole derivatives, has shown their significance in the synthesis of anti-inflammatory, analgesic, and antipyretic agents. For instance, ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylates and 2-methylimidazo[2,1-b]benzothiazole-3-carboxylates were prepared and evaluated for their biological activities, showcasing the versatility of thiazole derivatives in medicinal chemistry (Abignente et al., 1983).

Drug Discovery Building Blocks

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives demonstrates their value as new building blocks in drug discovery. These compounds offer a versatile framework for substitution at multiple positions, enabling the exploration of chemical space around potential therapeutic targets (Durcik et al., 2020).

Spectroscopic Characterization and Crystallographic Behavior

Studies on ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate highlight the importance of spectroscopic and crystallographic analysis in understanding the properties of thiazole derivatives. These analyses provide insights into molecular geometry, hydrogen bonding sites, and electronic properties, which are crucial for designing compounds with desired biological activities (Haroon et al., 2018).

Immunomodulatory and Anticancer Activities

Ethyl 6-bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazole-2-carboxylate and its derivatives have been investigated for their immunomodulatory and anticancer activities. These compounds exhibit significant inhibitory effects on LPS-stimulated NO generation and possess cytotoxicity against colon and hepatocellular carcinoma cells, showcasing the potential of thiazole derivatives in cancer therapy (Abdel‐Aziz et al., 2009).

Piperidine Substituted Benzothiazole Derivatives

The synthesis of piperidine substituted benzothiazole derivatives reveals their antibacterial and antifungal properties. This research underscores the potential of thiazole derivatives in developing new antimicrobial agents, highlighting their broad application in addressing various microbial infections (Shafi et al., 2021).

Future Directions

While specific future directions for Ethyl 2-(4-chlorobenzamido)benzo[d]thiazole-6-carboxylate are not available, related compounds such as 2-aminothiazole-4-carboxylate Schiff bases continue to be studied for their diverse therapeutic roles .

Properties

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3S/c1-2-23-16(22)11-5-8-13-14(9-11)24-17(19-13)20-15(21)10-3-6-12(18)7-4-10/h3-9H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABIFMKJVZZYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.